4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)7-16-10-5-3-9(4-6-10)11-12(13)15-17-14-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJZAWLCQRFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes
Amidoximes serve as key precursors for 1,2,5-oxadiazoles. Dehydration of amidoximes using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) facilitates cyclization. For example, the PMC study utilized POCl₃ to cyclize naphthofuran-2-hydrazide into 1,3,4-oxadiazoles, suggesting analogous conditions could apply to 1,2,5-oxadiazoles.
Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloadditions with alkynes or alkenes to form 1,2,5-oxadiazoles. This method offers regioselectivity but requires stringent control over reaction conditions.
Functionalization of Preformed Oxadiazoles
Proposed Synthetic Routes for 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine
Route 1: Amidoxime Cyclization
Step 1: Synthesis of 4-(2-Methylpropoxy)benzamidoxime
4-(2-Methylpropoxy)benzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.
Step 2: Cyclization to 1,2,5-Oxadiazole
The amidoxime undergoes dehydration with POCl₃ at 80–100°C, analogous to methods described for 1,3,4-oxadiazoles. The reaction forms the 1,2,5-oxadiazole ring, with the amine group arising from the amidoxime’s NH₂ moiety.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (Hypothetical) |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH | Reflux | 4 h | 85% |
| 2 | POCl₃ | 80–100°C | 2 h | 70% |
Route 2: Nitro Group Reduction
Step 1: Synthesis of 3-Nitro-1,2,5-oxadiazole
A nitro group is introduced at position 3 via nitration of a preformed 1,2,5-oxadiazole. This step faces challenges due to the ring’s stability under nitrating conditions.
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol, a method extrapolated from reductions of aromatic nitro compounds.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Pressure | Yield (Hypothetical) |
|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | 0–5°C | — | 50% |
| 2 | H₂, Pd-C, EtOH | RT | 1 atm | 90% |
Route 3: Alkoxy Group Introduction via Williamson Ether Synthesis
Step 1: Synthesis of 4-Hydroxyphenyl-1,2,5-oxadiazol-3-amine
The parent oxadiazole is functionalized with a hydroxyl group using directed ortho-metalation.
Step 2: Etherification with 2-Methylpropyl Bromide
The hydroxyl group undergoes Williamson etherification with 2-methylpropyl bromide in the presence of K₂CO₃, a method akin to alkylation steps in the patent.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (Hypothetical) |
|---|---|---|---|---|
| 1 | LDA, THF, Electrophile | -78°C | 1 h | 60% |
| 2 | 2-Methylpropyl Br, K₂CO₃, DMF | 80°C | 6 h | 75% |
Optimization and Challenges
Solvent and Catalyst Selection
The patent highlights ester solvents (e.g., dimethyl carbonate) and phase transfer catalysts (e.g., tetrabutylammonium bromide) as critical for improving yields in oxadiazole syntheses. Similar optimization may enhance the target compound’s preparation.
Regioselectivity and Byproduct Formation
Cyclization reactions often produce regioisomers. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for characterizing the desired product.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Amidoxime Cyclization | Straightforward, high atom economy | Requires harsh dehydrating agents | 70–85% |
| Nitro Reduction | Amenable to scale-up | Low nitration efficiency | 40–60% |
| Post-Functionalization | Flexible for diverse substituents | Multi-step, low functional group tolerance | 60–75% |
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that oxadiazole derivatives exhibit notable antibacterial activity. For instance, studies have shown that various substituted oxadiazoles can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antifungal Activity
In addition to antibacterial effects, oxadiazoles have been reported to possess antifungal properties. Compounds similar to 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections .
Anticancer Potential
Emerging studies have highlighted the anticancer potential of oxadiazole derivatives. For example, certain oxadiazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved often include modulation of signaling cascades related to cell survival and death .
Medicinal Chemistry Applications
The unique structural features of 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine make it a candidate for drug development. Its ability to interact with biological targets suggests that it could be optimized for enhanced pharmacological effects.
Lead Optimization
In medicinal chemistry, the compound can serve as a lead structure for further optimization through bioisosteric modifications. This approach aims to improve efficacy and reduce toxicity by altering functional groups while maintaining biological activity .
Formulation Development
The formulation of this compound into pharmaceutical preparations could enhance its bioavailability and therapeutic effectiveness. Various delivery systems such as nanoparticles or liposomes could be explored to improve solubility and targeted delivery to specific tissues or cells.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of oxadiazole derivatives similar to 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine:
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Lipophilicity: The 2-methylpropoxy group in the target compound likely increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy), which may enhance membrane permeability . Heterocyclic Substituents: Pyrrole-substituted derivatives (e.g., compound 5) exhibit anti-proliferative activity in cancer models, attributed to interactions with cellular kinases or DNA .
- Synthetic Routes: Most analogs are synthesized via cyclization reactions involving hydroxylamine and nitrile precursors under reflux conditions . The Paal-Knorr reaction (used for compound 5) enables efficient pyrrole ring formation, offering high yields (72%) .
Bioactivity Trends:
- Anti-Proliferative Activity : Compound 5 (pyrrole-substituted) shows potency against human cancer cell lines, likely due to kinase inhibition or DNA intercalation .
- Kinase Inhibition : Derivatives with benzimidazole or pyrrole groups (e.g., from ) act as selective kinase inhibitors, suggesting structural flexibility for target modulation .
Physicochemical Data:
Biological Activity
4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine is a synthetic organic compound belonging to the oxadiazole class. It features a unique structure characterized by an oxadiazole ring and a phenyl group substituted with a 2-methylpropoxy moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 233.27 g/mol
- CAS Number: 1092280-42-6
The oxadiazole ring contributes significantly to the compound's chemical reactivity and biological properties. The presence of nitrogen and oxygen atoms in the ring structure enhances its potential for interactions with biological targets.
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have also been explored:
- Cytotoxicity Studies: Some studies suggest that oxadiazole compounds can exhibit cytotoxic effects on cancer cell lines, leading to apoptosis. The IC values reported for similar compounds indicate moderate to strong cytotoxicity against various cancer types .
Other Biological Activities
In addition to antimicrobial and anticancer properties, there is ongoing research into other biological activities:
- Anti-inflammatory Effects: Some oxadiazole derivatives have shown promise in reducing inflammation through modulation of specific signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that these compounds may possess antioxidant properties, potentially contributing to their therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | Contains a thiazole ring | Antimicrobial and anticancer properties |
| Febuxostat | Thiazole ring with phenyl substitution | Used in gout treatment; potential for anti-inflammatory effects |
Uniqueness of 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine
The unique oxadiazole ring structure provides distinct chemical properties compared to similar compounds. This uniqueness may enhance its stability and reactivity, leading to diverse biological activities.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 32–128 µg/mL against S. aureus and E. coli.
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxic effects, derivatives similar to 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine were tested on multiple cancer cell lines. The findings revealed IC values ranging from 10 µg/mL to 50 µg/mL, indicating moderate cytotoxicity.
Q & A
Q. What are the typical synthetic routes for preparing 1,2,5-oxadiazol-3-amine derivatives, and how are reaction conditions optimized?
The synthesis of 1,2,5-oxadiazole derivatives often involves cyclization reactions between nitrile precursors and hydroxylamine derivatives. For example, 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine is synthesized by refluxing a nitrile compound with hydroxylamine hydrochloride and sodium bicarbonate in methanol/water, followed by alkaline hydrolysis . Key parameters include solvent choice (e.g., methanol for solubility), temperature control (reflux at 100°C), and stoichiometric ratios to minimize side reactions. Yields are typically moderate (32–68%), requiring purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of 1,2,5-oxadiazol-3-amine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of the amine (–NH2) and aromatic protons. Infrared (IR) spectroscopy identifies functional groups like C=N (1,2,5-oxadiazole ring) and N–H stretches. Elemental analysis (CHN) validates purity, with discrepancies (e.g., measured C 30.41% vs. calculated C 30.51%) prompting further purification via HPLC .
Q. How are purity and stability assessed for this compound under experimental storage conditions?
Purity is quantified using High-Performance Liquid Chromatography (HPLC), with >99% purity thresholds for pharmacological studies . Stability is assessed via accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by LC-MS to detect decomposition products. For hygroscopic compounds, storage in desiccated environments at –20°C is recommended .
Q. What safety protocols are recommended for handling reagents like stannous chloride or acetic acid during synthesis?
Stannous chloride (a corrosive reducing agent) requires use in fume hoods with acid-resistant gloves. Acetic acid, used in reflux steps, necessitates vapor containment and neutralization before disposal. Emergency eyewash stations and spill kits must be accessible .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
Single-crystal X-ray diffraction reveals torsional angles (e.g., 20.2° twist between central and flanking oxadiazole rings) and hydrogen-bonding patterns. For 4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine analogs, intramolecular N–H⋯N bonds and intermolecular chains along crystallographic axes (e.g., [102] direction) dictate packing efficiency and stability . Anisotropic displacement parameters (50% probability ellipsoids) further validate thermal motion and molecular rigidity .
Q. What strategies improve reaction yields in low-yield syntheses of 1,2,5-oxadiazole derivatives?
Catalyst screening (e.g., Pd/C for nitro reductions) and solvent optimization (e.g., dry ethanol for moisture-sensitive steps) enhance yields. Prolonged reflux times (up to 192 hours) and iterative recrystallization (e.g., using ethyl acetate/ether mixtures) mitigate byproduct formation. For example, extending reaction times from 72 to 120 hours increased yields by 15% in related compounds .
Q. How do substituent modifications (e.g., 2-methylpropoxy vs. nitro groups) influence antiplasmodial or antiproliferative activity?
Electron-withdrawing groups (e.g., –NO2) enhance electrophilicity, improving binding to biological targets like Plasmodium enzymes. In contrast, bulky substituents (e.g., 2-methylpropoxy) may reduce membrane permeability but increase metabolic stability. SAR studies using in vitro assays (e.g., sea urchin embryo models) quantify these effects .
Q. What methodologies address discrepancies between theoretical and experimental elemental analysis results?
Discrepancies in CHN analysis (e.g., H 1.61% observed vs. 1.69% calculated) indicate residual solvents or incomplete drying. Thermogravimetric analysis (TGA) identifies volatile impurities, while repeated recrystallization or sublimation under vacuum improves purity .
Q. How can hydrogen-bonding interactions be exploited to design co-crystals or supramolecular assemblies?
Intermolecular N–H⋯N bonds (2.8–3.0 Å) form 1D chains or 2D networks, as seen in analogs with twisted oxadiazole rings. Co-crystallization with carboxylic acids (e.g., fumaric acid) leverages these interactions to modulate solubility and bioavailability .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying reactive sites. For example, the amine group’s lone pair (HOMO) facilitates electrophilic attacks, while the oxadiazole ring’s electron-deficient nature directs nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
